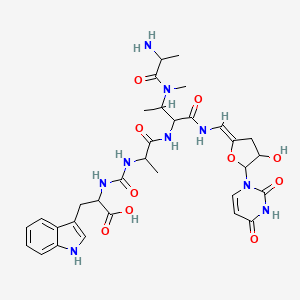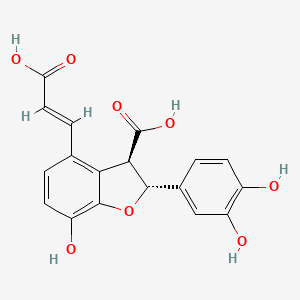
Przewalskinic acid A
描述
przewalskinic acid A 是一种稀有的水溶性酚酸,主要存在于草药 przewalskii 马先蒿中。 它以其强大的抗氧化活性以及对缺血再灌注引起的大脑和心脏损伤的潜在保护作用而闻名 。 这种化合物具有很高的生物活性,由于其治疗潜力,一直是各种科学研究的主题 .
准备方法
合成路线和反应条件: 生物转化过程涉及使用从米曲霉 D30s 菌株中产生的粗酶 。该酶将丹参素 B 水解为 przewalskinic acid A 和丹参素。制备过程包括以下步骤:
- 使用粗酶水解丹参素 B。
- 通过真空蒸发浓缩 this compound 和丹参素溶液。
- 使用超高效液相色谱-质谱 (UPLC-MS) 和核磁共振 (NMR) 技术进行纯化 .
工业生产方法: this compound 的工业生产遵循类似的生物转化过程。 来自米曲霉的粗酶用于水解丹参素 B,产生纯度为 91.0%、产率超过 86% 的 this compound .
化学反应分析
反应类型: przewalskinic acid A 经历各种化学反应,包括:
氧化: this compound 的酚类结构使其容易发生氧化反应,这会导致醌和其他氧化产物的形成。
还原: 该化合物可以在特定条件下还原以产生不同的还原形式。
取代: this compound 可以进行取代反应,特别是在酚羟基上。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种亲电试剂可用于取代反应,包括卤素和烷基化剂。
主要产品: 从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化会导致醌的形成,而还原可以产生 this compound 的不同还原形式。
科学研究应用
przewalskinic acid A 具有广泛的科学研究应用,包括:
化学: 用作研究酚酸反应和机制的模型化合物。
生物学: 研究其抗氧化特性和对氧化应激的潜在保护作用。
医学: 研究其在治疗心血管疾病、脑损伤以及与缺血再灌注相关的其他疾病中的治疗潜力.
工业: 用于开发抗氧化剂配方和补充剂。
作用机制
przewalskinic acid A 的作用机制涉及其抗氧化特性。该化合物清除自由基并减少氧化应激,从而保护细胞和组织免受损伤。 它靶向涉及氧化应激和炎症的各种分子途径,包括核因子红系 2 関連因子 2 (Nrf2) 途径和丝裂原活化蛋白激酶 (MAPK) 途径 .
类似化合物:
丹参素 B: 丹参根的主要水溶性成分,以其治疗作用而闻名。
丹参素: 另一种从丹参素 B 衍生的化合物,具有类似的抗氧化特性。
比较: 与丹参素 B 和丹参素等类似化合物相比, this compound 具有更高的生物活性,而且水溶性更好,因此独一无二。 它强大的抗氧化特性和对缺血再灌注损伤的保护作用使其成为科学研究和治疗应用中的宝贵化合物 .
相似化合物的比较
Salvianolic Acid B: A major water-soluble ingredient of Salvia miltiorrhiza root, known for its therapeutic effects.
Danshensu: Another compound derived from salvianolic acid B, with similar antioxidant properties.
Comparison: Przewalskinic acid A is unique due to its higher biological activity and better water solubility compared to similar compounds like salvianolic acid B and danshensu. Its potent antioxidant properties and protective effects against ischemia-reperfusion injuries make it a valuable compound for scientific research and therapeutic applications .
属性
IUPAC Name |
(2R,3R)-4-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-10-4-2-9(7-12(10)21)16-15(18(24)25)14-8(3-6-13(22)23)1-5-11(20)17(14)26-16/h1-7,15-16,19-21H,(H,22,23)(H,24,25)/b6-3+/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHXGOBGPWPCCK-DBLORFJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C3=C(C=CC(=C3O2)O)C=CC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)/C=C/C(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Przewalskinic acid A and where is it found?
A1: this compound is a phenolic acid first isolated from the root of Salvia przewalskii Maxim, a plant traditionally used in Chinese medicine. [] Its presence has also been studied in Salvia miltiorrhiza, another species known for its medicinal properties. []
Q2: How does the drying process of Salvia miltiorrhiza affect this compound content?
A2: Research indicates that drying significantly increases the levels of free this compound in Salvia miltiorrhiza. [] This suggests that during growth, the compound primarily exists in a bound form, possibly linked to polysaccharides. The drying process, potentially through enzymatic action, likely breaks these bonds, leading to a higher concentration of the free acid. []
Q3: What analytical techniques are used to identify and quantify this compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C-NMR, ¹H-NMR, and two-dimensional COSY experiments, has been crucial in elucidating the structure of this compound. [] For quantification, especially in analyzing free and bound forms, Ultra Performance Liquid Chromatography (UPLC) has been employed. []
Q4: Has the synthesis of this compound or related compounds been achieved?
A4: Yes, research indicates successful synthesis of trimethyl this compound. [] While the provided abstract doesn't offer detailed methodology, this suggests ongoing efforts to produce the compound synthetically, potentially paving the way for further research and applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


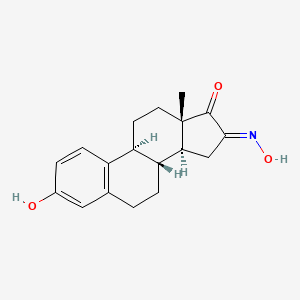
![N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)
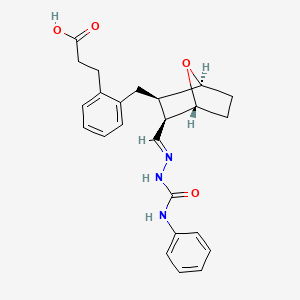
![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)
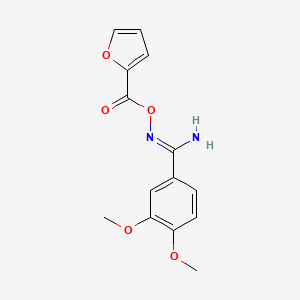
![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)
![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)

![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide](/img/structure/B1242358.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)
